6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 It is known for its unique structure, which includes a decyne backbone with a hydroxy group and a phenylmethoxy group attached
Preparation Methods
The synthesis of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a ketone in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug development and design. Its reactivity and functional groups can be modified to create new pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential .
Comparison with Similar Compounds
When compared to similar compounds, 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
6-Decyn-5-one, 2-hydroxy-: Lacks the phenylmethoxy group, resulting in different reactivity and applications.
6-Decyn-5-one, 9-(phenylmethoxy)-:
5-Decyn-4-one, 2-hydroxy-9-(phenylmethoxy)-: Variation in the position of the ketone group, leading to different chemical properties.
These comparisons highlight the uniqueness of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- and its potential for various applications.
Properties
CAS No. |
616240-09-6 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-14(18)11-12-17(19)10-6-7-15(2)20-13-16-8-4-3-5-9-16/h3-5,8-9,14-15,18H,7,11-13H2,1-2H3 |
InChI Key |
URTLNCAUEDFVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C#CCC(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.